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molecular formula C12H12N2 B181252 4-(4-Pyridylmethyl)aniline CAS No. 27692-74-6

4-(4-Pyridylmethyl)aniline

Cat. No. B181252
M. Wt: 184.24 g/mol
InChI Key: WZXYYQHVDJMIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517880B2

Procedure details

To a solution of 4-(4-nitrobenzyl)pyridine (7.0 g, 32.68 mmol) in EtOH (200 mL) was added 10% Pd/C (0.7 g) and the resulting slurry was shaken under a H2 atmosphere (50 psi) using a Parr shaker. After 1 h, TLC and 1H-NMR of an aliquot indicated complete reaction. The mixture was filtered through a short pad of Celite®. The filtrate was concentrated in vacuo to afford a white solid (5.4 g, 90%): 1H-NMR (DMSO-d6) δ 3.74 (s, 2H), 4.91 (br s, 2H), 6.48 (d, J=8.46 Hz, 2H), 6.86 (d, J=8.09 Hz, 2H), 7.16 (d, J=5.88 Hz, 2H), 8.40 (d, J=5.88 Hz, 2H); EI-MS m/z 184 (M+). This material was used in urea formation reactions without further purification. A12. General Method for Substituted Aniline Formation via Dissolving Metal Reduction of a Nitroarene
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>CCO.[Pd]>[N:12]1[CH:13]=[CH:14][C:9]([CH2:8][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:16][CH:15]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CC2=CC=NC=C2)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry was shaken under a H2 atmosphere (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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